molecular formula C7H4ClN3O B171619 6-Chloropyrido[3,2-d]pyrimidin-4(3H)-one CAS No. 171178-33-9

6-Chloropyrido[3,2-d]pyrimidin-4(3H)-one

Cat. No. B171619
Key on ui cas rn: 171178-33-9
M. Wt: 181.58 g/mol
InChI Key: YAALXPGJSHTRFX-UHFFFAOYSA-N
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Patent
US08664230B2

Procedure details

A suspension of 3-amino-6-chloropicolinamide (1.67 g, 9.74 mmol) in triethyl orthoformate (73.0 mL) was refluxed for 3 hours. The reaction mixture was cooled to room temperature, and then filtered. The filtercake was dried under vacuum to give 6-chloropyrido[3,2-d]pyrimidin-4(1H)-one (1.45 g, 82%) as a brown solid. 1H-NMR (CDCl3, Varian 400 MHz) δ 7.66 (1H, d, J=8.4 Hz), 8.00 (1H, s), 8.03 (1H, d, J=1.2 Hz), 12.57 (1H, brs).
Quantity
1.67 g
Type
reactant
Reaction Step One
Quantity
73 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:3]([C:9]([NH2:11])=[O:10])=[N:4][C:5]([Cl:8])=[CH:6][CH:7]=1.[CH:12](OCC)(OCC)OCC>>[Cl:8][C:5]1[CH:6]=[CH:7][C:2]2[NH:1][CH:12]=[N:11][C:9](=[O:10])[C:3]=2[N:4]=1

Inputs

Step One
Name
Quantity
1.67 g
Type
reactant
Smiles
NC=1C(=NC(=CC1)Cl)C(=O)N
Name
Quantity
73 mL
Type
reactant
Smiles
C(OCC)(OCC)OCC

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 3 hours
Duration
3 h
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The filtercake was dried under vacuum

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=CC=2NC=NC(C2N1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.45 g
YIELD: PERCENTYIELD 82%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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